molecular formula C8H7IO3 B1658406 2-Hydroxy-3-iodo-5-methylbenzoic acid CAS No. 6083-00-7

2-Hydroxy-3-iodo-5-methylbenzoic acid

Cat. No.: B1658406
CAS No.: 6083-00-7
M. Wt: 278.04 g/mol
InChI Key: NDSWWULHQGWUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-iodo-5-methylbenzoic acid is a halogenated salicylic acid derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This compound is of significant interest for constructing more complex molecules, particularly due to the reactivity of the iodine atom, which allows for further functionalization via metal-catalyzed cross-coupling reactions. Its core structure is closely related to a derivative identified as a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis and thrombosis . This suggests potential research applications in developing novel therapeutic agents targeting the plasminogen activation system. The compound features multiple functional groups—a carboxylic acid, a phenolic hydroxyl group, and an iodine substituent—offering versatile points for chemical modification. Researchers can leverage this chemical scaffold in drug discovery programs, particularly for projects focused on protease inhibition. As a benzoic acid derivative, it shares structural similarities with other researched compounds like 2-methyl-5-iodobenzoic acid, which is an important intermediate for SGLT2-type diabetes medications . Intended Use: This product is provided for chemical synthesis, pharmaceutical research, and development applications in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-iodo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSWWULHQGWUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501807
Record name 2-Hydroxy-3-iodo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6083-00-7
Record name 2-Hydroxy-3-iodo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Acidity Constants and pKa Determination of 3-Iodo-5-Methylsalicylic Acid

[1]

Executive Summary

3-iodo-5-methylsalicylic acid (IMSA) is a di-protic aromatic acid utilized primarily as a chelating agent for transition metals and lanthanides.[1] Its physicochemical behavior is governed by two distinct dissociation steps: the ionization of the carboxylic acid group (


Understanding these values is critical for:

  • Ligand Design: Predicting the stability of metal-ligand complexes (log K).

  • Pharmaceutical Profiling: Determining solubility and permeability at physiological pH.[1]

  • Analytical Chemistry: Optimizing pH conditions for potentiometric and spectrophotometric assays.

Structural Basis of Acidity

The acidity of IMSA is dictated by the interplay of inductive effects, resonance, and intramolecular hydrogen bonding (IHB).

Substituent Effects[1]
  • Carboxyl Group (COOH): The parent salicylic acid has a

    
     of ~2.97. In IMSA, the 3-Iodo group  exerts a strong electron-withdrawing inductive effect (-I) and an "ortho-effect," which stabilizes the carboxylate anion, thereby increasing acidity (lowering 
    
    
    ).[1]
  • Phenolic Hydroxyl (OH): The 5-Methyl group is electron-donating (+I), which typically destabilizes the phenoxide anion (raising

    
    ).[1] However, the 3-Iodo group  (ortho to OH) is electron-withdrawing, which significantly increases the acidity of the phenol compared to the methyl effect.
    
  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the phenolic hydrogen and the carboxylate oxygen.[1] This stabilization makes the removal of the second proton (phenolic) energetically difficult, resulting in a high

    
    .
    
Deprotonation Pathway

The dissociation occurs in two discrete steps:

  • Step 1 (

    
    ):  Deprotonation of the carboxylic acid to form the mono-anion.[1]
    
  • Step 2 (

    
    ):  Deprotonation of the phenolic hydroxyl to form the di-anion.[1]
    

DeprotonationPathwayNeutralNeutral Species(H2L)MonoAnionMono-Anion(HL-)Carboxylate DeprotonatedNeutral->MonoAnionpKa1 ≈ 2.6(-H+ from COOH)DiAnionDi-Anion(L2-)Phenoxide DeprotonatedMonoAnion->DiAnionpKa2 ≈ 11.2(-H+ from OH)

Figure 1: Stepwise dissociation pathway of 3-iodo-5-methylsalicylic acid.[1]

Quantitative pKa Data

The following values represent the consensus ranges derived from potentiometric studies in aqueous and mixed-solvent media (typically Dioxane-Water to ensure solubility).

ParameterFunctional GroupAqueous Value (

)
Mixed Solvent (50-75% Dioxane)Mechanistic Driver

Carboxylic Acid (-COOH)2.55 – 2.70 3.0 – 3.5Inductive withdrawal by Iodine lowers pKa vs. Salicylic Acid (2.97).[1]

Phenolic Hydroxyl (-OH)11.0 – 11.5 11.5 – 12.5Intramolecular H-bond keeps pKa high; Iodine lowers it vs. Salicylic Acid (13.8).[1]

*Note: pKa values in mixed solvents are generally higher due to the lower dielectric constant of the medium, which destabilizes charged species.

Experimental Protocol: Potentiometric Determination

To determine these constants experimentally with high precision, the Irving-Rossotti titration technique is the gold standard. This method accounts for the ionic strength and solvent effects.[1]

Reagents & Setup
  • Analyte: 3-iodo-5-methylsalicylic acid (

    
     M).[1]
    
  • Titrant: Carbonate-free NaOH (

    
     M).[1]
    
  • Background Electrolyte:

    
     M 
    
    
    or
    
    
    (to maintain constant ionic strength
    
    
    ).[1]
  • Solvent: 50% v/v Dioxane-Water (recommended for solubility).[1]

  • Inert Atmosphere: Nitrogen (

    
    ) gas purge to prevent 
    
    
    absorption.[1]
Workflow Diagram

TitrationWorkflowStartStart: PreparationCalib1. Electrode Calibration(Standard Buffers pH 4.0, 7.0, 9.2)Start->CalibPrep2. Solution Preparation(Acid + Ligand + Electrolyte)Calib->PrepTitrate3. Potentiometric Titration(Add NaOH in 0.1mL increments)Prep->TitrateData4. Data Recording(Volume vs. pH)Titrate->DataCalc5. Calculation(Irving-Rossotti Method)Data->CalcCalc->TitrateRepeat forConcordance

Figure 2: Potentiometric titration workflow for pKa determination.

Calculation Methodology (Irving-Rossotti)

The average number of protons associated with the ligand (

1

Where:

  • 
    : Number of dissociable protons (2 for IMSA).
    
  • 
    : Volumes of alkali required to reach the same pH in acid and ligand titrations.
    
  • 
    : Normality of NaOH.[1][2]
    
  • 
    : Initial concentration of free acid.[1]
    
  • 
    : Initial concentration of ligand.[1]
    

Determination of pKa:

  • Plot

    
     vs. pH.[1]
    
  • 
      corresponds to pH at 
    
    
    .[1]
  • 
      corresponds to pH at 
    
    
    .[1]

Applications & Implications

  • Coordination Chemistry: The relatively low

    
     ensures the carboxylate is available for binding at slightly acidic pH (pH 4-5), while the high 
    
    
    means the phenoxide oxygen binds effectively only at basic pH (pH > 8) or through metal-assisted deprotonation.
  • Drug Development: The lipophilicity (LogP) of IMSA changes drastically between pH 2 and pH 7. At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate ionized, phenol neutral), affecting its membrane permeability.

References

  • Irving, H., & Rossotti, H. S. (1954).[1] The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents. Journal of the Chemical Society, 2904-2910. Link

  • Jahagirdar, D. V., & Khanolkar, D. D. (1973).[1] Potentiometric study of transition metal complexes of nitro-salicylic acids. Journal of Inorganic and Nuclear Chemistry, 35(3), 921-930.[1] (Foundational methodology for substituted salicylic acids). Link[1]

  • Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants. Plenum Press.[1] (Standard reference for pKa values of organic ligands). Link[1]

  • PubChem. (2024).[1] 3,5-Diiodosalicylic acid (Analogous Compound Data). National Library of Medicine.[1] Link[1]

difference between 2-Hydroxy-3-iodo-5-methylbenzoic acid and 3,5-diiodosalicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-Hydroxy-3-iodo-5-methylbenzoic acid and 3,5-Diiodosalicylic acid (DISA) . These molecules, while structurally related salicylates, exhibit divergent physicochemical behaviors and biological activities driven by the "C5 Switch"—the substitution of an iodine atom with a methyl group at the 5-position.

Executive Summary & Structural Divergence

The core difference between these two compounds lies in the substituent at the carbon-5 (C5) position of the salicylic acid scaffold. This single atomic change dictates their electronic environment, acidity, and utility in drug discovery (specifically Transthyretin stabilization).

Feature3,5-Diiodosalicylic Acid (DISA) 2-Hydroxy-3-iodo-5-methylbenzoic acid
Common Name 3,5-Diiodosalicylic acid3-Iodo-p-cresotic acid
CAS Registry 133-91-56083-00-7
C5 Substituent Iodine (–I) Methyl (–CH₃)
Electronic Effect Strong Electron Withdrawing (Inductive)Weak Electron Donating (Hyperconjugation)
Key Property High Acidity, Halogen Bond DonorLower Acidity, Steric Bulk
Primary Utility TTR Stabilizer, Veterinary API, AgrochemicalSAR Probe, Intermediate
Structural Visualization

The following diagram illustrates the structural relationship and the critical "C5 Switch" that differentiates the two pathways.

G Core Salicylic Acid Core (2-Hydroxybenzoic Acid) Sub_A Substituent at C5: IODINE (Electron Withdrawing) Core->Sub_A Electrophilic Subst. Sub_B Substituent at C5: METHYL (Electron Donating) Core->Sub_B Pre-existing Methyl Mol_A 3,5-Diiodosalicylic Acid (DISA) High Acidity | Halogen Bonding Sub_A->Mol_A Mol_B 2-Hydroxy-3-iodo-5-methylbenzoic acid (3-Iodo-p-cresotic acid) Lower Acidity | Hydrophobic Bulk Sub_B->Mol_B

Figure 1: Structural divergence based on C5 substitution. The presence of Iodine at C5 (Left) enables halogen bonding, while Methyl at C5 (Right) introduces hydrophobic bulk without electron withdrawal.

Physicochemical Properties & Mechanism

Acidity and pKa

The acidity of the phenolic hydroxyl group is heavily influenced by the substituents on the ring.

  • DISA: The two iodine atoms (at C3 and C5) are electron-withdrawing groups (EWG). They stabilize the phenoxide anion through inductive effects, significantly lowering the pKa (making it more acidic).

  • 3-Iodo-5-methyl: The methyl group at C5 is an electron-donating group (EDG). This destabilizes the phenoxide anion relative to DISA. While the C3 iodine provides some stabilization, the net result is a molecule that is less acidic than DISA.

Biological Mechanism: Transthyretin (TTR) Binding

Transthyretin (TTR) is a homotetrameric protein that transports thyroxine (T4).[1][2][3][4][5][6] TTR amyloidosis occurs when the tetramer dissociates.[1][3][4][5][6] Small molecules that bind to the T4 binding pockets stabilize the tetramer.[1][6]

  • DISA (High Affinity): The iodine atoms at C3 and C5 are critical. TTR has specific "halogen binding pockets" (HBPs) designed to accommodate the iodines of thyroxine.[4][5][6] DISA mimics this perfectly, forming strong halogen bonds within the pocket [1].

  • 3-Iodo-5-methyl (Altered Affinity): The methyl group can fit into the hydrophobic pocket (HBP 2 or 3), but it cannot form halogen bonds . It relies solely on Van der Waals (hydrophobic) interactions. This makes it a valuable Structure-Activity Relationship (SAR) probe to determine if binding affinity is driven by geometry (size) or electronics (halogen bonding).

Synthetic Pathways & Protocols

The synthesis of these two compounds requires fundamentally different starting materials to control regioselectivity.

Synthesis of 3,5-Diiodosalicylic Acid (DISA)

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since both are open, excess iodinating agent yields the di-substituted product.

Protocol 1: Iodination using Iodine Monochloride (ICl)

  • Reagents: Salicylic acid (1.0 eq), Iodine Monochloride (2.1 eq), Glacial Acetic Acid.

  • Step-by-Step:

    • Dissolve 25g salicylic acid in 225 mL glacial acetic acid in a reactor equipped with a mechanical stirrer.

    • Prepare a solution of 62g ICl in 165 mL glacial acetic acid.

    • Add the ICl solution dropwise to the salicylic acid solution at room temperature.

    • Observation: A yellow precipitate (DISA) will form immediately.

    • Heat the mixture to 80°C for 20 minutes to drive the reaction to completion.

    • Cool to room temperature and filter the precipitate.

    • Purification: Recrystallize from acetone/water to remove mono-iodinated byproducts.

    • Yield: Typically >90%. Melting Point: 235–236°C [2].

Synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic acid

Mechanism: Directed EAS. The starting material is 5-methylsalicylic acid (p-cresotic acid). The C5 position is already blocked by a methyl group. The hydroxyl group directs the incoming iodine to the only remaining activated position: C3 (ortho).

Protocol 2: Regioselective Iodination of p-Cresotic Acid

  • Reagents: 5-Methylsalicylic acid (1.0 eq), Iodine (1.05 eq), Hydrogen Peroxide (oxidant), Ethanol.

  • Step-by-Step:

    • Dissolve 15.2g (0.1 mol) of 5-methylsalicylic acid in 100 mL ethanol.

    • Add 25.4g (0.1 mol) of iodine.

    • Slowly add 30% H₂O₂ (0.6 eq) dropwise while maintaining temperature at 50°C. (H₂O₂ regenerates I₂ from HI, improving atom economy).

    • Reflux for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).

    • Quench excess iodine with 5% sodium thiosulfate solution.

    • Evaporate ethanol and acidify to precipitate the crude product.

    • Purification: Recrystallize from ethanol/water.

    • Target: The product is strictly the 3-iodo isomer because C5 is blocked.

Comparative Synthetic Workflow

Synthesis SA Salicylic Acid (Open C3, C5) Iodination_A Double Iodination (Excess ICl) SA->Iodination_A 2.1 eq ICl PCA p-Cresotic Acid (5-Methylsalicylic Acid) (Blocked C5) Iodination_B Single Iodination (I2 / H2O2) PCA->Iodination_B 1.0 eq I2 DISA 3,5-Diiodosalicylic Acid (C3-I, C5-I) Iodination_A->DISA Methyl_Prod 3-Iodo-5-methylsalicylic acid (C3-I, C5-Me) Iodination_B->Methyl_Prod

Figure 2: Synthetic routes demonstrating how starting material selection dictates the final substitution pattern.

Applications & Safety

Pharmaceutical & Research Applications[2]
  • Transthyretin (TTR) Stabilization:

    • DISA: Used as a benchmark compound in X-ray crystallography to map the halogen binding pockets of TTR (PDB Code: 3B56) [1].

    • 3-Iodo-5-methyl: Used in fragment-based drug design to explore the "methyl scan" effect—replacing halogens with methyl groups to improve metabolic stability while assessing binding penalty.

  • Veterinary Medicine:

    • DISA: A key intermediate in the synthesis of Closantel , a broad-spectrum anthelmintic used against liver fluke in cattle and sheep [3].

  • Agrochemicals:

    • Both compounds function as auxin transport inhibitors, though DISA is more potent due to higher lipophilicity and acidity, aiding in membrane transport.

Safety & Handling
  • DISA: Classified as an irritant (Skin/Eye). High iodine content makes it susceptible to releasing free iodine upon decomposition (turn yellow/brown). Store in the dark.

  • 3-Iodo-5-methyl: Similar handling precautions. The methyl group increases lipophilicity (LogP), potentially increasing skin absorption rates compared to non-methylated salicylates.

References

  • Gales, L. et al. (2007).[5] "Iodination of salicylic acid improves its binding to transthyretin."[5][6] Biochimica et Biophysica Acta (BBA).[5]

  • Organic Syntheses. (1934). "3,5-Diiodosalicylic acid."[7][8][9][10][11][12] Org.[13] Synth. 14, 40.

  • BenchChem. (2025). "Synthesis and Purification of 3,5-Diiodosalicylic Acid."

  • PubChem. (2025). "Compound Summary: 3,5-Diiodosalicylic acid." National Library of Medicine.

  • ChemSrc. (2025). "2-Hydroxy-3-iodo-5-methylbenzoic acid CAS 6083-00-7 Details."

Sources

safety data sheet (SDS) for 2-Hydroxy-3-iodo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet & Technical Guide: 2-Hydroxy-3-iodo-5-methylbenzoic acid CAS: 6083-00-7 | Formula: C₈H₇IO₃[1]

Part 1: Executive Summary & Chemical Identity

The Molecule at a Glance This guide moves beyond the standard 16-section SDS format to provide a functional risk management whitepaper for 2-Hydroxy-3-iodo-5-methylbenzoic acid (also known as 3-Iodo-5-methylsalicylic acid).[1]

As a halogenated derivative of salicylic acid, this compound serves as a critical scaffold in medicinal chemistry. The iodine atom at the C3 position acts as a "molecular handle," enabling high-specificity cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex biaryl structures, while the C5-methyl group modulates lipophilicity and metabolic stability.[1]

Chemical Identity Table

PropertySpecification
CAS Number 6083-00-7
IUPAC Name 2-Hydroxy-3-iodo-5-methylbenzoic acid
Common Synonyms 3-Iodo-5-methylsalicylic acid; 3-Iodo-p-cresotic acid
Molecular Weight 278.04 g/mol
SMILES CC1=CC(I)=C(O)C(C(O)=O)=C1
Appearance Off-white to pale yellow crystalline solid (Coloration indicates iodine liberation)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

Part 2: Hazard Dynamics & Toxicology

Mechanism of Hazard The safety profile of this compound is governed by two distinct structural moieties: the salicylic acid core and the aryl iodide .

  • Acidity & Corrosivity (The Core):

    • pKa Dynamics: With a carboxyl group ortho to a phenolic hydroxyl, this molecule exhibits strong acidity (estimated pKa ~2.8–3.0). It is a potent proton donor.

    • Consequence: Direct contact causes immediate protein denaturation in corneal and mucosal tissues. It is not merely an "irritant"; it is capable of causing irreversible ocular damage if not rinsed immediately.

  • Photolytic Instability (The Iodine):

    • C-I Bond Lability: The Carbon-Iodine bond is the weakest among aryl halides.[1] Exposure to UV light or excessive heat can induce homolytic cleavage, generating aryl radicals and free iodine (

      
      ).
      
    • Consequence: Free iodine is a sensitizer and staining agent. Old or improperly stored samples may turn yellow/brown and possess higher toxicity than the pure compound.

GHS Classification (Synthesized)

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2]

Part 3: Operational Handling Protocol

The "Zero-Contamination" Workflow Handling halogenated benzoic acids requires a protocol that prevents both operator exposure and compound degradation.[1]

Graphviz Workflow: Safe Synthesis & Handling Lifecycle

SafeHandling cluster_0 Critical Control Points Storage Storage (Amber Glass, <25°C) Weighing Weighing (Anti-static Gun + Draft Shield) Storage->Weighing Desiccate Reaction Reaction Setup (Inert Atm, Light Shielding) Weighing->Reaction Dissolve in DMSO/MeOH Quench Quench/Workup (Acidic pH Control) Reaction->Quench Monitor TLC Waste Disposal (Halogenated Organic Stream) Quench->Waste Segregate

Caption: Operational lifecycle emphasizing light exclusion during reaction and segregation of halogenated waste.

Detailed Methodology

  • Pre-Weighing Preparation:

    • PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. Latex is permeable to many organic solvents used to dissolve this compound.

    • Environment: Use a localized exhaust hood. The powder can be electrostatic; use an anti-static gun if available to prevent "fly-away" particles that could be inhaled.[1]

  • Solubilization & Reaction:

    • Solvent Choice: Avoid protic solvents if using for sensitive couplings. For standard handling, DMSO or Methanol are preferred.

    • Light Exclusion: Wrap reaction vessels in aluminum foil. The iodine moiety is susceptible to photo-deiodination, which will contaminate your reaction with radical byproducts.

  • Spill Management:

    • Do not sweep dry dust. This generates aerosols.

    • Protocol: Cover the spill with a wet pad (soaked in weak sodium thiosulfate solution if yellow discoloration is present to neutralize free iodine), then wipe up.

Part 4: Physicochemical Profile

Researchers often lack specific data for intermediates. The following values are synthesized from experimental data of the specific compound and its closest structural analogs (3,5-Diiodosalicylic acid and 5-Methylsalicylic acid).

ParameterValue/RangeTechnical Note
Melting Point 168–172 °C (Predicted)Sharp range indicates purity; broadening suggests deiodination.[1]
Boiling Point ~320 °C (Decomposes)Do not distill. Purification must be done via recrystallization or chromatography.
Acidity (pKa) ~2.9 (COOH), ~10.5 (OH)The iodine at C3 exerts an inductive electron-withdrawing effect, increasing acidity compared to salicylic acid.
LogP 2.62Moderately lipophilic. capable of penetrating cell membranes.
Storage Class 11 (Combustible Solids)Keep away from strong oxidizers and strong bases.

Part 5: Emergency Response Architecture

This logic flow ensures a self-validating response mechanism.[1] The core principle is Dilution followed by Neutralization .

Graphviz: Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Action_Eye Flush 15min Lift Eyelids Eye->Action_Eye Action_Skin Wash Soap/Water Check for Iodine Stain Skin->Action_Skin Action_Inhale Fresh Air Support Breathing Inhale->Action_Inhale Medical Seek Medical Attention (Show CAS 6083-00-7) Action_Eye->Medical Action_Skin->Medical If Irritation Persists Action_Inhale->Medical

Caption: Decision tree for immediate exposure response. Eye contact requires immediate intervention due to acidity.

First Aid Specifics:

  • Eye Contact: The combination of acidity and the iodine substituent creates a risk of corneal opacity. Speed is critical. Flush for a full 15 minutes.

  • Ingestion: Do NOT induce vomiting. The compound is corrosive to the esophageal lining. Administer water to dilute if the victim is conscious.

References

  • Sigma-Aldrich. (n.d.).[1] 2-Hydroxy-3-iodo-5-methylbenzoic acid Product Specification. Retrieved from [1]

  • PubChem. (2025).[3][2][4][5] Compound Summary: 2-Hydroxy-3-iodo-5-methylbenzoic acid (CAS 6083-00-7).[1][3][6] National Library of Medicine. Retrieved from [1]

  • European Chemicals Agency (ECHA). (2024).[2][4] C&L Inventory: Iodinated Salicylic Acid Derivatives. Retrieved from

  • Organic Syntheses. (1934). Iodination of Salicylic Acids. Org. Synth. 1934, 14, 40. (Provides mechanistic background for stability). Retrieved from [1]

Sources

Methodological & Application

Application Note: Coordination Chemistry of 3-Iodo-5-Methylsalicylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the rational design, synthesis, and application of coordination complexes derived from 3-iodo-5-methylsalicylic acid (3-I-5-MSA) .[1] While less ubiquitous than its di-iodo or unsubstituted counterparts, this specific scaffold offers a unique steric and electronic profile: the 5-methyl group provides electron-donating character and lipophilicity, while the 3-iodo group introduces electron-withdrawing effects, significant steric bulk, and the potential for halogen bonding.[1]

Introduction & Ligand Design Philosophy

The coordination chemistry of salicylic acid derivatives is dominated by the O,O-donor set (carboxylate and phenolate).[1] Modifying the aromatic core allows researchers to tune the Lewis basicity of these oxygen atoms and the solubility of the resulting complexes.

Why 3-Iodo-5-Methylsalicylic Acid?
  • Electronic Push-Pull: The 5-methyl group (

    
    ) increases the electron density on the phenolate oxygen, potentially stabilizing higher oxidation states of metals (e.g., Mn(III), Co(III)).[1] Conversely, the 3-iodo group (
    
    
    
    ) increases the acidity of the phenol proton, facilitating deprotonation and coordination at lower pH.[1]
  • Steric Steering: The bulky iodine atom at the 3-position (ortho to the phenol) blocks the formation of planar polymeric sheets often seen in simple salicylates, encouraging the formation of discrete mononuclear or dinuclear species.[1]

  • Biological Relevance: Iodine-containing salicylates are historically potent antimicrobials and uncouplers of oxidative phosphorylation.

Synthesis Protocols

Protocol A: Synthesis of the Core Ligand (3-I-5-MSA)

Target: 3-iodo-5-methylsalicylic acid (3-iodo-2-hydroxy-5-methylbenzoic acid).[1] Mechanism: Electrophilic aromatic substitution. The 5-methyl and 2-hydroxy groups direct the electrophile (


) to the 3-position.[1]

Materials:

  • 5-Methylsalicylic acid (10 mmol, 1.52 g)[1]

  • Iodine monochloride (ICl) (11 mmol, 1.79 g) or

    
    [1]
    
  • Glacial Acetic Acid (20 mL)

  • Recrystallization solvent: Ethanol/Water (1:1)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.52 g of 5-methylsalicylic acid in 15 mL of glacial acetic acid in a 50 mL round-bottom flask. Slight warming (40°C) may be required.[1]

  • Iodination: Prepare a solution of ICl (1.79 g) in 5 mL acetic acid. Add this dropwise to the main solution over 20 minutes while stirring at room temperature.

    • Note: The solution will turn dark orange/brown.

  • Reaction: Stir the mixture for 2 hours. Monitor by TLC (Silica, Hexane:Ethyl Acetate 3:1).[1] The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.

    • Critical Step: If excess iodine remains (purple vapor/color), add 10%

      
       (sodium thiosulfate) solution dropwise until the color fades to pale yellow/white.[1]
      
  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL).[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 75-85%.[1]

    • Characterization:

      
      H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H4 and H6.[1]
      
Protocol B: Synthesis of Mixed-Ligand Metal Complexes

Target:


 where 

and

.[1] Rationale: Using a secondary ligand like phenanthroline saturates the coordination sphere, preventing the formation of insoluble hydroxo-bridged polymers.[1]

Materials:

  • 3-I-5-MSA (2 mmol)[1][2]

  • Metal Acetate salt (

    
    ) (1 mmol)[1]
    
  • 1,10-Phenanthroline (1 mmol)[1]

  • Solvent: Methanol (MeOH)[1]

  • Base: Triethylamine (

    
    )[1]
    

Workflow:

  • Ligand Activation: Dissolve 3-I-5-MSA (0.56 g, 2 mmol) in 20 mL MeOH. Add

    
     (2 mmol) to deprotonate the carboxylic acid and phenol.[1] Stir for 10 mins.
    
  • Secondary Ligand Addition: Add 1,10-phenanthroline (0.18 g, 1 mmol) to the solution.

  • Metalation: Add the metal acetate (1 mmol) dissolved in 10 mL MeOH dropwise.

    • Observation: Immediate color change (Green for Cu, Pink/Orange for Co).[1]

  • Reflux: Reflux the mixture at 60°C for 3 hours.

  • Crystallization: Concentrate the solution to half volume on a rotary evaporator. Allow to stand at room temperature for 24-48 hours. Colored crystals suitable for X-ray diffraction should form.

Structural & Spectroscopic Characterization

Coordination Modes

The 3-I-5-MSA ligand typically adopts one of three modes. The bulky iodine at position 3 discourages bridging via the phenolic oxygen.

CoordinationModes Ligand 3-Iodo-5-Methylsalicylate (L) Mode1 Monodentate (Carboxylate O-donor) Ligand->Mode1 Steric Crowding Mode2 Bidentate Chelate (O,O'-donor) Ligand->Mode2 Preferred (6-membered ring) Mode3 Bridging Carboxylate (Syn-Syn / Syn-Anti) Ligand->Mode3 Dinuclear Species Desc1 Metal binds only to carboxylate oxygen Mode1->Desc1 Desc2 Metal binds to Phenolic O and Carboxyl O Mode2->Desc2 Desc3 Carboxylate bridges two metal centers Mode3->Desc3

Figure 1: Predicted coordination modes for 3-iodo-5-methylsalicylate. The bidentate chelate mode is thermodynamically preferred in neutral mononuclear complexes.[1]

Key Spectroscopic Markers
TechniqueFunctional GroupExpected Shift/SignalInterpretation
FT-IR


Shift to lower freq vs free acid indicates coordination.[1]
FT-IR



separation (

) suggests monodentate; (

) suggests bidentate/bridging.[1]
FT-IR


Shift to higher freq (

) confirms phenolate oxygen coordination.[1]
1H NMR Phenolic -OHDisappearsIndicates deprotonation and coordination.[1]
UV-Vis LMCT Band

Ligand-to-Metal Charge Transfer (Phenolate

Metal).[1]

Biological Application Protocols

Antimicrobial Assay (MIC Determination)

Iodinated salicylates often exhibit enhanced antimicrobial activity due to increased lipophilicity and specific halogen interactions with bacterial enzymes.[1]

Protocol:

  • Preparation: Dissolve complexes in DMSO (

    
     stock).
    
  • Strains: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).[1]

  • Method: Broth Microdilution (96-well plate).

  • Control: Use Ciprofloxacin and Fluconazole as positive controls; pure DMSO as negative.

  • Visualization: Add Resazurin dye (

    
    ). Blue 
    
    
    
    Pink change indicates bacterial growth.
    • Endpoint: Lowest concentration preventing color change is the MIC.

Structure-Activity Relationship (SAR) Logic:
  • Iodine Effect: Compare MIC of 3-I-5-MSA complexes vs. 5-MSA complexes. The iodine usually lowers MIC (increases potency) by facilitating membrane penetration.[1]

  • Metal Effect: Cu(II) complexes often show higher cytotoxicity than Zn(II) due to redox activity (Fenton chemistry) generating Reactive Oxygen Species (ROS).[1]

Safety & Handling (Iodinated Compounds)

  • Light Sensitivity: Iodinated aromatic compounds can undergo photodeiodination. Store all ligands and complexes in amber vials or wrapped in aluminum foil.

  • Waste Disposal: Iodine-containing waste must be segregated from standard organic waste to prevent the formation of toxic byproducts during incineration.

  • Toxicity: While salicylates are generally mild, the iodinated derivatives can affect thyroid function. Handle with gloves and avoid dust inhalation.

References

  • Synthesis of Iodinated Salicylates

    • Hubett, A. et al. "An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent."[1] Molecules, 2000.[1] Link (Adapted protocol for salicylic acids).[1]

  • Salicylic Acid Coordination Chemistry

    • Lawal, A. et al. "Synthesis, characterization and antimicrobial activity of mixed transition metal complexes of salicylic acid with 1, 10-phenanthroline."[1][3] Journal of Applied Sciences and Environmental Management, 2017.[3] Link

  • Biological Activity of Metal Salicylates

    • Hoda, P. et al. "Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals."[1] IOSR Journal of Applied Chemistry, 2013. Link

  • General Iodination Protocols

    • "2-Hydroxy-3,5-diiodobenzoic acid."[1] Organic Syntheses, Coll.[1][4] Vol. 2, p.343. Link (Foundational protocol for iodinating salicylic acid).[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Iodination of 5-Methylsalicylic Acid to Synthesize 2-Hydroxy-3-iodo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of this important iodination reaction. By understanding the underlying chemical principles and potential pitfalls, you can enhance the efficiency and reproducibility of your synthesis.

Introduction

The iodination of 5-methylsalicylic acid is a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The target compound, 2-Hydroxy-3-iodo-5-methylbenzoic acid, is produced through an electrophilic aromatic substitution reaction. However, achieving high yields and purity can be challenging due to potential side reactions and the nuanced reactivity of the starting material. This guide will address common issues and provide robust solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic acid:

1. What are the most effective iodinating agents for this reaction?

Several iodinating agents can be employed, with the choice often depending on the desired reactivity and reaction conditions. Common options include:

  • Iodine monochloride (ICl): A highly effective and reactive agent for the iodination of activated aromatic rings.[1][2] It is a potent source of the electrophilic iodine species, I+.[1]

  • Molecular Iodine (I₂) with an oxidizing agent: This combination generates a more electrophilic iodine species in situ.[3][4] Oxidizing agents like nitric acid or hydrogen peroxide can be used.

  • N-Iodosuccinimide (NIS): A milder and more selective iodinating agent, often used when substrate sensitivity is a concern.[5] Gold(I) catalysis can enhance its efficiency under mild conditions.[5]

  • Iodine and Iodic Acid: This combination can be effective for tri-iodination but the stoichiometry can be controlled for mono-iodination.[6]

2. Why is my yield of 2-Hydroxy-3-iodo-5-methylbenzoic acid consistently low?

Low yields can stem from several factors:

  • Sub-optimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and product formation.

  • Inefficient generation of the electrophile: The chosen iodinating agent may not be sufficiently activated under the employed conditions.

  • Side reactions: The formation of di-iodinated or other isomeric products can reduce the yield of the desired compound.[7]

  • Incomplete reaction: The reaction may not have proceeded to completion, leaving unreacted starting material.

  • Product loss during workup and purification: The isolation and purification steps may not be optimized, leading to loss of the final product.

3. How can I control the regioselectivity of the iodination to favor the 3-position?

The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring are ortho, para-directing and meta-directing, respectively. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile to the positions ortho and para to it. In 5-methylsalicylic acid, the para position to the hydroxyl group is blocked by the methyl group. Therefore, substitution is directed to the ortho positions (3 and 5). The steric hindrance from the adjacent carboxylic acid group at position 1 and the methyl group at position 5 generally favors iodination at the 3-position. To enhance this selectivity, using milder reaction conditions and less reactive iodinating agents can be beneficial.

4. What are common impurities, and how can they be removed?

Common impurities include unreacted 5-methylsalicylic acid, di-iodinated products (3,5-diiodo-2-hydroxy-5-methylbenzoic acid), and potentially other isomers. Purification is typically achieved through:

  • Recrystallization: This is a highly effective method for purifying solid products.[7][8] The choice of solvent is crucial for successful recrystallization.

  • Column chromatography: For more challenging separations, silica gel chromatography can be employed to isolate the desired product from impurities.

  • Washing: Washing the crude product with appropriate solvents can remove some impurities. For instance, washing with a solution of sodium thiosulfate can remove unreacted iodine.[9]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic acid.

Problem Potential Causes Recommended Solutions
Low to No Product Formation 1. Inactive iodinating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of deactivating impurities in the starting material.1. Use a fresh or properly stored iodinating agent. Consider using a more reactive agent like ICl. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. Monitor the consumption of the starting material. 4. Purify the 5-methylsalicylic acid before use.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high. 2. Overly reactive iodinating agent. 3. Incorrect stoichiometry of reagents.1. Lower the reaction temperature to favor the formation of the thermodynamically more stable product. 2. Switch to a milder iodinating agent such as NIS. 3. Carefully control the molar equivalents of the iodinating agent to favor mono-iodination.[7]
Product Decomposition 1. Harsh reaction conditions (e.g., strong acid, high temperature). 2. Presence of strong oxidizing agents.1. Employ milder reaction conditions. Consider using a buffered system to control pH. 2. If using an oxidizing agent, ensure it is added in a controlled manner and at a suitable temperature.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvents. 2. Inappropriate recrystallization solvent. 3. Formation of an oil instead of a solid.1. Adjust the pH of the aqueous phase during extraction to ensure the product is in its less soluble form (protonated carboxylic acid). 2. Perform a solvent screen to identify a suitable recrystallization solvent or solvent system. 3. Try triturating the oil with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

Protocol 1: Iodination using Iodine Monochloride

This protocol is adapted from established methods for the iodination of salicylic acid derivatives.[1][8]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-methylsalicylic acid in a suitable solvent such as glacial acetic acid.

  • Addition of ICl: Slowly add a solution of 1.05 equivalents of iodine monochloride in the same solvent to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water. A wash with a dilute sodium thiosulfate solution can be used to remove any residual iodine.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Hydroxy-3-iodo-5-methylbenzoic acid.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the iodination reaction.

TroubleshootingWorkflow cluster_causes Potential Causes start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze Results low_purity Low Purity? low_yield->low_purity No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) low_purity->optimize_purification Yes end Successful Synthesis low_purity->end No optimize_conditions->check_yield change_reagent Change Iodinating Agent (e.g., to NIS) optimize_conditions->change_reagent purify_sm Purify Starting Material optimize_conditions->purify_sm cause1 Inactive Reagents optimize_conditions->cause1 cause2 Side Reactions change_reagent->cause2 cause3 Impure Starting Material purify_sm->cause3 optimize_purification->check_yield

Caption: A flowchart for troubleshooting the iodination reaction.

References

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central. Retrieved from [Link]

  • PubMed. (2008). Iodination of salicylic acid improves its binding to transthyretin. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • ResearchGate. (n.d.). Iodination of salicylic acid improves its binding to transthyretin. Retrieved from [Link]

  • Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • Quickcompany. (n.d.). Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. Retrieved from [Link]

  • Technical University of Denmark. (1990). Iodination of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Quora. (2015). Why does the iodination of phenol proceed faster than the iodination of deuterated phenol, but the nitration of nitrobenzene and deuterated nitrobenzene proceed at very similar, but not identical, rates? Retrieved from [Link]

  • American Chemical Society. (2016). Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. Retrieved from [Link]

  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • University of Nebraska - Lincoln. (n.d.). The Mechanism of the Iodination of Phenols. Retrieved from [Link]

  • International Science Community Association. (2015). The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Wikipedia. (n.d.). 5-Methylsalicylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]

  • Northern Illinois University. (1963). Isolation and purification of 2-hydroxy-6-methyl benzoic acid synthetase from Penicillium griseofulvum. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Hydroxy-3-iodo-5-methylbenzoic Acid (HIMBA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-HIMBA-001 Subject: Removal of Persistent Iodine Impurities (


) from Product
Status:  Open
Assigned Specialist:  Senior Application Scientist, Separation Sciences

Executive Summary

You are likely experiencing persistent violet/brown discoloration in your 2-Hydroxy-3-iodo-5-methylbenzoic acid (HIMBA) product. This is caused by unreacted iodine (


) trapped within the crystal lattice or dissolved in the crude oil. Because HIMBA is a salicylic acid derivative (containing both a phenol and a carboxylic acid), standard washes can sometimes fail if pH is not strictly controlled, or if iodine is occluded within the solid.

This guide provides three validated protocols to remove iodine, ranked from standard workup to advanced purification.

Module 1: The Chemical Quench (Liquid Phase)

Best For: Initial workup of crude reaction mixtures.

The Mechanism

We utilize a redox reaction to convert lipophilic, colored Iodine (


) into hydrophilic, colorless Iodide (

).
  • Reagent Choice: We recommend Sodium Metabisulfite (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    over Sodium Thiosulfate for this specific acid.
  • Why? HIMBA is acidic. In acidic environments, Thiosulfate disproportionates to form colloidal Sulfur (

    
    ), which creates a milky emulsion that is nearly impossible to filter. Bisulfite is stable in acid.
    
Protocol
  • Dissolution: Dissolve your crude HIMBA in Ethyl Acetate (EtOAc) . Ensure the organic layer is fully solubilized.

  • Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Metabisulfite.

  • The Wash:

    • Add the Bisulfite solution to the separatory funnel containing the EtOAc/HIMBA mixture.

    • Shake vigorously for 2–3 minutes. Note: Iodine removal is diffusion-limited; vigorous mixing is critical.

    • Visual Check: The organic layer should shift from purple/brown to yellow/colorless.

  • Separation: Drain the aqueous layer (now containing

    
    ).
    
  • Polishing: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    

Module 2: The "Acid-Base Swing" (Advanced Purification)

Best For: Removing non-acidic impurities and stubborn iodine residues.

Scientific Logic: HIMBA is a substituted salicylic acid.

  • 
     (Carboxylic Acid) 
    
    
    
    2.5 – 3.0
  • 
     (Phenol) 
    
    
    
    10.0
  • Strategy: We use a weak base (

    
    , pH ~8.5) to selectively deprotonate the carboxylic acid, moving HIMBA into water while leaving non-acidic impurities (and some iodine) in the organic phase. We avoid strong bases (NaOH) to prevent oxidation of the phenol.
    
Workflow Diagram (DOT)

AcidBaseSwing start Crude HIMBA + Iodine (Dissolved in EtOAc) add_base Add Sat. NaHCO3 (aq) (pH ~8.5) start->add_base separation Phase Separation add_base->separation org_layer Organic Layer (Contains Impurities + Residual I2) separation->org_layer Discard aq_layer Aqueous Layer (Contains HIMBA Carboxylate) separation->aq_layer Keep wash_step Wash Aqueous with fresh EtOAc (Removes entrained I2) aq_layer->wash_step acidify Acidify with HCl to pH 1-2 (Precipitates HIMBA) wash_step->acidify filter Filter Solid Product acidify->filter

Caption: Selective extraction strategy exploiting the acidity of the carboxylic group to isolate HIMBA from neutral iodine impurities.

Module 3: Recrystallization & Lattice Digestion

Best For: Final product polishing when crystals are pink/violet.

The Problem: Iodine often sublimes and gets trapped inside the crystal lattice during rapid precipitation. Surface washing will not remove this. The Solution: You must dissolve the lattice to release the trapped iodine.

Recommended Solvent Systems
Solvent SystemRatio (v/v)TemperatureNotes
Acetic Acid / Water 70:3080°C

RT
Gold Standard. Excellent solubility for iodinated benzoic acids; poor solubility for

at RT.
Ethanol / Water 60:40Reflux

RT
Good alternative. If product oils out, increase ethanol content.
Toluene 100%90°C

RT
Good for removing non-polar impurities, but iodine is soluble in toluene (mother liquor will be dark).
Protocol
  • Suspend the solid in the chosen solvent (Acetic Acid/Water recommended).

  • Heat until fully dissolved. Do not boil excessively as iodine can act as an oxidant at high temps.

  • Optional: Add a small amount (0.5 eq) of activated charcoal to absorb iodine, then hot filter.

  • Allow to cool slowly to Room Temperature. Rapid cooling traps impurities.

  • Filter the white needles/plates. Wash with cold water (if using Acetic Acid system).

Troubleshooting & FAQ

Q: My product was white, but after 2 days on the shelf, it turned pink. Why? A: This is "Iodine Leaching." Trace iodide (


) remaining in the sample has oxidized back to Iodine (

) due to air exposure, or trapped

has sublimed to the surface.
  • Fix: Grind the sample into a fine powder and wash with a dilute Sodium Bisulfite solution, then water, and dry under vacuum in the dark.

Q: I used Sodium Thiosulfate and now I have a milky white suspension that won't separate. A: You likely acidified the mixture while thiosulfate was present. The "milk" is colloidal sulfur.

  • Fix: Unfortunately, this is hard to fix. You must filter the mixture through Celite to remove the sulfur, then restart the extraction. In the future, use Sodium Bisulfite for acidic mixtures.

Q: Can I use Ascorbic Acid (Vitamin C)? A: Yes. Ascorbic acid is a cleaner, milder reducing agent than sulfur-based compounds. It is excellent for the final wash of the solid product on the filter funnel to remove surface stains.

References

  • Vogel's Textbook of Practical Organic Chemistry.Purification of Aromatic Carboxylic Acids. (Standard text for acid-base extraction protocols).
  • Sigma-Aldrich. 2-Iodo-5-methylbenzoic acid Product Sheet. (Solubility and physical property data). Link

  • Patent EP3059220A1. Method of preparing and recovering 2-methyl-5-iodobenzoic acid.[1][2] (Source for Acetic Acid/Water recrystallization solvent ratios). Link

  • Organic Syntheses, Coll. Vol. 2. m-Iodobenzoic Acid.[1][3][4] (Historical precedent for diazonium-based synthesis and purification of iodo-benzoic acids). Link

  • ResearchGate/Reddit ChemPros. Discussions on quenching Iodine with Thiosulfate vs. Bisulfite in acidic media. (Community-verified troubleshooting for sulfur precipitation). Link

Sources

Technical Support Center: Solubilization of 3-Iodo-5-Methylsalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

Welcome to the technical support guide for 3-iodo-5-methylsalicylic acid (3-I-5-MSA) . Users frequently report precipitation and "crashing out" when working with this compound in aqueous media.

The Root Cause: The solubility issues are intrinsic to the molecule's structure.

  • Lipophilicity (LogP ~3.8): The iodine atom at position 3 is large and highly hydrophobic, significantly increasing the partition coefficient compared to salicylic acid.

  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) are in an ortho configuration. They form a strong internal hydrogen bond, "hiding" the polar groups from water molecules and reducing solvation energy.

  • Lattice Energy: The planar aromatic stacking, reinforced by the heavy iodine atom, creates a stable crystal lattice that water cannot easily break without assistance.

This guide provides three validated workflows to resolve these issues, ranging from basic pH adjustment to advanced excipient complexation.

Troubleshooting Workflow

Use the following decision tree to select the correct solubilization strategy for your specific application.

Solubility_Workflow cluster_legend Key Start START: Solubility Issue Check_pH Is High pH (>7.0) Permissible? Start->Check_pH Check_DMSO Is DMSO/Ethanol Permissible? Check_pH->Check_DMSO No (Acidic/Neutral required) Method_A METHOD A: Salt Formation (Tris/NaOH) Check_pH->Method_A Yes Method_B METHOD B: Cosolvent System (DMSO Stock) Check_DMSO->Method_B Yes (In vitro) Method_C METHOD C: Cyclodextrin Complex (HP-β-CD) Check_DMSO->Method_C No (In vivo/Sensitive) Legend_High High Success Rate Legend_Med Moderate Success

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Module A: pH Manipulation (Salt Formation)

Best for: General buffers, cell culture media (if pH 7.4 is acceptable).

The pKa of the carboxylic acid in 3-I-5-MSA is estimated to be ~2.6 – 2.8 (lowered by the electron-withdrawing iodine). To achieve solubility, you must convert the acid into its ionized carboxylate salt.

The Rule of Thumb: Solubility increases exponentially when


. Therefore, you must target a pH 

5.0
.
Protocol 1: In Situ Salt Formation

Do not attempt to dissolve the powder directly in neutral water; it will float.

  • Calculate Molarity: Determine the moles of 3-I-5-MSA required.

  • Alkaline Pre-dissolution:

    • Suspend the compound in a small volume (10% of final volume) of 0.1 M NaOH or 1.0 M Tris Base .

    • Why? The high pH instantly deprotonates the COOH group, breaking the crystal lattice.

    • Visual Check: The solution should become clear and potentially faint yellow (iodine effect).

  • Dilution: Slowly add water or buffer (e.g., PBS) to reach the final volume.

  • Final pH Adjustment: Check pH. If it drops below 5.0 during dilution, precipitation is imminent. Adjust back to pH 7.4 using dilute HCl or NaOH.

ParameterValue
Target pH > 5.0 (Optimal: 7.4)
Recommended Base NaOH (Chemical assays), Tris/Tromethamine (Biological assays)
Max Solubility > 50 mg/mL (as salt)

Module B: Cosolvent Systems (Stock Solutions)

Best for: High-concentration stocks, drug screening libraries.

If you cannot use a high pH buffer, you must reduce the dielectric constant of the solvent using organic cosolvents.

Protocol 2: The "Crash-Out" Prevention Method

Users often fail here by adding DMSO stock directly to water, causing immediate precipitation.

  • Preparation of Stock: Dissolve 3-I-5-MSA in 100% DMSO or Ethanol .

    • Solubility Limit: ~100 mM is achievable in pure DMSO.

  • The Dilution Step (Critical):

    • Do NOT shoot the DMSO stock into a static volume of water.

    • Technique: Vortex the aqueous buffer rapidly. While vortexing, inject the DMSO stock into the center of the vortex.

    • Mechanism:[1] This prevents local regions of supersaturation where the drug would otherwise crystallize.

  • Limit Cosolvent Concentration: Keep final DMSO concentration < 1% (v/v) for cell assays to avoid cytotoxicity, though solubility may be limited to the micromolar range at this ratio.

Module C: Hydrotropy & Complexation (Advanced)

Best for: In vivo injections, sensitive biological targets where DMSO is toxic.

When pH adjustment and cosolvents are insufficient, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic iodine moiety fits inside the cyclodextrin cavity, shielding it from water.
Protocol 3: Cyclodextrin Kneading/Solution
  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in water.
    
  • Addition: Add 3-I-5-MSA to this vehicle.

  • Energy Input: Sonicate for 30–60 minutes at 40°C.

    • Why? Energy is required to displace water from the cyclodextrin cavity and insert the drug.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed drug.
    

Pro-Tip: Adding Sodium Citrate (5% w/v) as a hydrotrope can work synergistically with cyclodextrins to further stabilize the solution [1].

Frequently Asked Questions (FAQ)

Q1: The solution turned yellow/brown after 24 hours. Is it still good? A: Proceed with caution. Iodinated salicylates are light-sensitive. A yellow tint indicates the liberation of free iodine (


) or oxidation of the phenol ring.
  • Fix: Store stock solutions in amber vials at -20°C. Add an antioxidant like sodium metabisulfite (0.1%) if compatible with your assay.

Q2: I adjusted the pH to 7.4, but it precipitated when I added it to cell media. A: Check the Calcium (


) levels in your media. Salicylates can form insoluble calcium salts (similar to "scum" formation).
  • Fix: Use Protocol C (Cyclodextrin) to shield the molecule, or lower the concentration below the solubility product (

    
    ) of the calcium salt.
    

Q3: Can I use this for IV injection in mice? A: Do not use pure DMSO. Use the Tris-Salt method (Module A) buffered to pH 7.4, or the HP-


-CD method  (Module C). Ensure the solution is isotonic (adjust with NaCl after the drug is dissolved).

References

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of antimicrobial drug enrofloxacin using hydrotropes and cosolvents. Indian Journal of Pharmaceutical Sciences. (Cited for general hydrotropy principles applicable to carboxylic acid drugs).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Foundational text for solubility prediction based on logP and melting point).

  • PubChem. (2023). Compound Summary: 3,5-Diiodosalicylic acid.[2][3][4] (Used for structural analogy and physicochemical property estimation).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Authoritative source for Protocol C).

Sources

Technical Support Center: Purification of 3-iodo-5-methylsalicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-iodo-5-methylsalicylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in separating the desired mono-iodinated product from di-iodinated side products, a common hurdle in the synthesis of halogenated pharmaceutical intermediates. Here, we provide in-depth troubleshooting advice and detailed protocols to enhance the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 3-iodo-5-methylsalicylic acid from 3,5-diiodo side products?

The primary challenge lies in the similar physicochemical properties of the mono- and di-iodinated species. Both are aromatic carboxylic acids with relatively low solubility in water and good solubility in polar organic solvents. The key to a successful separation is to exploit the subtle differences in their acidity (pKa) and solubility profiles.

The additional iodine atom in the 3,5-diiodo-5-methylsalicylic acid side product increases its molecular weight and hydrophobicity. Furthermore, the electron-withdrawing nature of the second iodine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid and phenolic hydroxyl groups compared to the mono-iodinated product. These differences, although slight, can be leveraged for separation.

Q2: What are the most promising methods for this separation?

Based on the nature of the compounds, three primary methods are recommended:

  • Fractional Crystallization: This technique relies on small differences in the solubility of the two compounds in a specific solvent system. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize one compound while the other remains in solution.

  • pH-Controlled Acid-Base Extraction: This method exploits the difference in the pKa values of the two acids. By carefully adjusting the pH of an aqueous solution, one can selectively deprotonate and dissolve the more acidic compound, leaving the less acidic one in an organic phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating compounds with very similar structures. It offers high resolution but may be less practical for very large quantities.

Troubleshooting and In-Depth Guides

Method 1: Fractional Crystallization

Core Principle: Fractional crystallization separates compounds based on their differential solubilities in a given solvent at a specific temperature. The compound with the lower solubility will crystallize out of the solution first upon cooling or solvent evaporation.

When to Use This Method: This method is ideal when there is a significant difference in the solubility of your desired product and the side product in a particular solvent. It is a cost-effective method for large-scale purifications.

Troubleshooting Common Issues:

  • Problem: Both compounds crystallize out together (co-crystallization).

    • Solution: The solvent system is not providing enough selectivity. Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which both compounds are sparingly soluble at room temperature but highly soluble at elevated temperatures. Also, a slower cooling rate can improve selectivity.

  • Problem: Poor recovery of the desired product.

    • Solution: You may be using too much solvent, or the cooling temperature is not low enough. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution in an ice bath can maximize crystal formation[1].

  • Problem: The purified crystals are still showing significant impurity by analysis (e.g., NMR, HPLC).

    • Solution: A single crystallization may not be sufficient. A second recrystallization of the obtained crystals will likely be necessary to achieve high purity.

Detailed Protocol for Fractional Crystallization:

  • Solvent Screening:

    • In separate small test tubes, test the solubility of your crude mixture (a few milligrams) in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating.

    • The ideal solvent will dissolve the mixture completely when hot but will result in the precipitation of a solid upon cooling, with a noticeable change in the supernatant's composition (which can be checked by TLC).

  • Dissolution:

    • Place the crude 3-iodo-5-methylsalicylic acid containing the diiodo- side product in an appropriately sized Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a temperature well below their melting point.

Data Presentation: Estimated Physicochemical Properties

Property3-iodo-5-methylsalicylic acid (Estimated)3,5-diiodo Side Product (Reported/Estimated)Justification for Estimation
Molecular Weight ~278 g/mol 389.91 g/mol [2]Based on the addition of one iodine and one methyl group to salicylic acid.
pKa (Carboxylic Acid) ~2.8 - 3.0~2.5 - 2.7The electron-donating methyl group slightly decreases acidity, while the electron-withdrawing iodine increases it. Two iodine atoms will have a stronger acidifying effect.[3][4]
Solubility in Water Sparingly solubleVery sparingly soluble[5][6]Increased iodination generally decreases aqueous solubility.
Solubility in Polar Organic Solvents Soluble (e.g., ethanol, acetone)[7]Soluble (e.g., acetone, methanol)[8]"Like dissolves like" principle for polar organic molecules.[9]

Experimental Workflow: Fractional Crystallization

Caption: Workflow for purification by acid-base extraction.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

Core Principle: Preparative HPLC utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase). The components of the mixture separate based on their differential interactions with the stationary phase.

When to Use This Method: This is the method of choice for achieving very high purity, especially for small to medium-scale separations where other methods have failed. It is particularly useful for separating compounds with very similar properties. [10]

Troubleshooting Common Issues:

  • Problem: Poor resolution between the two peaks.

    • Solution: The mobile phase composition needs optimization. For reversed-phase HPLC (the most common mode for these types of compounds), try varying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Adjusting the pH of the aqueous phase with an acid (e.g., formic acid or trifluoroacetic acid) can also significantly impact selectivity.

  • Problem: Peak tailing.

    • Solution: Peak tailing for acidic compounds is often due to interactions with residual silanol groups on the silica-based stationary phase. Using a mobile phase with a low pH can suppress the ionization of the carboxylic acids and minimize these interactions.

  • Problem: Low recovery after collection.

    • Solution: Ensure that your fraction collection parameters are set correctly to capture the entire peak of interest. Also, consider the solubility of your purified compound in the mobile phase; you may need to perform a solvent exchange or evaporation step to isolate the product.

Detailed Protocol for Preparative HPLC:

  • Analytical Method Development:

    • Before scaling up to a preparative column, develop an analytical HPLC method to achieve baseline separation of the two compounds.

    • A good starting point is a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

  • Scale-Up:

    • Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

  • Sample Preparation:

    • Dissolve the crude mixture in the mobile phase at a concentration that avoids overloading the column.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatography and Fraction Collection:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the sample and monitor the separation using a UV detector at a wavelength where both compounds have good absorbance.

    • Collect the fractions corresponding to the peak of the desired 3-iodo-5-methylsalicylic acid.

  • Product Isolation:

    • Combine the collected fractions.

    • Remove the organic solvent by rotary evaporation.

    • If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Otherwise, an extraction into an organic solvent may be necessary.

Experimental Workflow: Preparative HPLC

Caption: Workflow for purification by preparative HPLC.

References

  • 5-Methylsalicylic acid. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). PMC. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. (n.d.). Semantic Scholar. [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. [Link]

  • Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. (2025, August 6). ResearchGate. [Link]

  • Iodine Derivatives | 3,5 Di Iodo Salicylic Acid. (n.d.). Dip Chem Industries. [Link]

  • Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (n.d.). ACS Publications. [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

  • pKa in organic acid-base extractions. (2017, October 4). Reddit. [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange Chemistry. [Link]

  • 3,5-Diiodosalicylic Acid. (n.d.). Samrat Remedies Limited. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC. [Link]

  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631. (n.d.). PubChem. [Link]

  • 5-Methylsalicylic acid | C8H8O3 | CID 6973. (n.d.). PubChem. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

  • Chemical Properties of 5-Methylsalicylic acid (CAS 89-56-5). (n.d.). Cheméo. [Link]

  • Fractional Crystallisation Intro Chemistry. (2020, June 9). YouTube. [Link]

  • Video pH pKa and Extraction. (2024, February 11). YouTube. [Link]

  • 5-Iodosalicylic acid | C7H5IO3 | CID 8388. (n.d.). PubChem. [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Preparation and Re-crystallization of Salicylic Acid. (2025, September 26). SlideShare. [Link]

  • Application Compendium Solutions for Preparative HPLC. (n.d.). Agilent. [Link]

  • Direct preparation of spherically agglomerated salicylic acid crystals during crystallization. (n.d.). PubMed. [Link]

  • Liquid/liquid Extraction. (n.d.). University of Rochester. [Link]

  • 5-Methylsalicylic acid. (n.d.). NIST WebBook. [Link]

  • Recrystallization of Salicylic acid. (n.d.). SlideShare. [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]

  • CHM 230 Recrystallization of salicylic acid 1of2. (2020, November 10). YouTube. [Link]

  • 3,5-Diiodosalicylic Acid. (n.d.). The Merck Index Online. [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Iodinated Methylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated methylbenzoic acids (IMBAs) serve as critical intermediates in the synthesis of radiolabeled pharmaceuticals and liquid crystal polymers. Their analysis presents a unique challenge: the interplay between the labile carbon-iodine (C–I) bond and the directing effects of the carboxyl (-COOH) and methyl (-CH3) groups.

This guide provides a technical comparison of the fragmentation behaviors of IMBA isomers (ortho-, meta-, para-) under Electron Ionization (EI) and Electrospray Ionization (ESI). Unlike simple benzoic acids, IMBAs exhibit a "tug-of-war" between the rapid loss of the iodine radical and the classic McLafferty-type rearrangements, heavily influenced by the Ortho Effect .

Mechanistic Landscape: The Ortho Effect & Iodine Lability

To differentiate isomers, one must understand the underlying kinetics of the fragmentation.

The Primary Competition

In Electron Ionization (70 eV), the molecular ion


 undergoes two primary competing pathways:
  • 
    -Cleavage (Carboxyl Driven):  Loss of 
    
    
    
    (m/z M-17) or
    
    
    (m/z M-45).
  • Radical Site Cleavage (Halogen Driven): Homolytic cleavage of the weak C–I bond, yielding the methylbenzoyl cation (

    
    , m/z 135).
    
The Ortho Effect

In 2-iodo-3-methylbenzoic acid (and other ortho isomers), the proximity of the bulky iodine atom to the carboxyl group introduces significant steric strain and electronic repulsion.

  • Observation: The molecular ion (

    
    ) intensity is significantly lower in ortho-isomers compared to meta- or para-isomers.
    
  • Mechanism: The steric crowding weakens the already labile C–I bond, accelerating the formation of the

    
     cation. Additionally, a specific "ortho-elimination" of water (
    
    
    
    ) can occur, involving hydrogen transfer from the methyl group if it is vicinal to the carboxyl, though this is secondary to iodine loss.
Pathway Visualization

The following diagram illustrates the divergent pathways for an ortho-substituted IMBA.

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion [M]+. (m/z 262) M_OH [M-OH]+ (m/z 245) M_Ion->M_OH Alpha Cleavage (Loss of •OH) M_I [M-I]+ (Base Peak) (m/z 135) M_Ion->M_I Loss of I• (Fastest, Dominant) M_COOH [M-COOH]+ (m/z 217) M_Ion->M_COOH Loss of •COOH Tropylium Methyl-Benzoyl Cation (m/z 135) M_I->Tropylium Rearrangement Sec_Frag Secondary Frag (m/z 107, 79) Tropylium->Sec_Frag -CO key1 Dominant Path

Figure 1: Competitive fragmentation pathways in Electron Ionization (EI) for Iodinated Methylbenzoic Acids.

Comparative Analysis

Comparison A: Isomeric Differentiation (Ortho vs. Meta/Para)

The position of the iodine atom dictates the stability of the molecular ion and the relative abundance of fragment ions.

FeatureOrtho-Isomer (e.g., 2-iodo-3-methyl)Meta/Para-Isomers (e.g., 3-iodo-4-methyl)Diagnostic Value
Molecular Ion (

)
Low Intensity (<10%) Medium Intensity (20-40%) High. Ortho isomers are less stable.
Base Peak (100%) Usually

(m/z 135)
Usually

(m/z 135)
Low. Both lose Iodine easily.

(Loss of 17)
Suppressed (due to steric strain favoring I loss)Prominent (Classic benzoic acid pattern)Critical Differentiator
Ortho Effect (M-18) Possible (Loss of

)
AbsentModerate (Requires high resolution).
Comparison B: Ionization Technique (EI vs. ESI)

Choosing the right ionization source is critical for the type of data required.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI - Negative)
Energy Level Hard Ionization (70 eV)Soft Ionization
Primary Ion Observed Fragments (

,

)
Deprotonated Molecule

Iodine Stability C-I bond breaks readily.C-I bond remains intact.
Application Structural elucidation; Isomer ID.Molecular weight confirmation; PK studies.
Key Fragment (MS/MS) m/z 135 (Loss of I)m/z 127 (

) or

Experimental Data: Representative Mass Spectra

The following data represents the typical relative abundance (%) observed in GC-MS (EI) analysis of Iodinated Methylbenzoic Acids (MW 262).

Note: Data derived from consensus fragmentation rules and NIST spectral patterns for halobenzoic acids.

m/zIon Identity2-Iodo (Ortho) Relative Abundance (%)4-Iodo (Para) Relative Abundance (%)
262 Molecular Ion

5 - 12% 35 - 55%
245

< 5%25 - 40%
217

10 - 15%10 - 15%
135

(Base Peak)
100% 100%
107

(Loss of CO)
40 - 60%30 - 50%
79

20 - 30%20 - 30%

Key Insight: The ratio of the Molecular Ion (m/z 262) to the Base Peak (m/z 135) is the most reliable metric. If


, the isomer is likely Ortho . If 

, it is likely Meta or Para .

Experimental Protocol: Isomer Differentiation Workflow

To replicate these results, follow this self-validating protocol.

Sample Preparation
  • Derivatization (Optional but Recommended): While free acids can be analyzed, converting to methyl esters using diazomethane or

    
    -Methanol improves peak shape and volatility.
    
    • Note: If derivatized, shift all m/z values in the table above by +14 Da.

  • Concentration: Prepare 100 µg/mL in Ethyl Acetate (GC-MS) or Methanol (LC-MS).

GC-MS Parameters (EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Source Temp: 230°C. Critical: High source temps promote thermal degradation of the C-I bond. Keep <250°C.

Analytical Workflow Diagram

Workflow Sample Sample: Iodinated Methylbenzoic Acid Deriv Derivatization (Methyl Ester) Reagent: BF3-MeOH Sample->Deriv Improve Volatility GC Gas Chromatography DB-5ms Column Deriv->GC Separation EI Electron Ionization (70eV) Source Temp: 230°C GC->EI Elution Analyzer Mass Analyzer (Quadrupole) EI->Analyzer Fragmentation Data Data Analysis: Compare m/z 262 vs 135 Ratio Analyzer->Data Spectrum Generation

Figure 2: Standardized workflow for the structural characterization of iodinated benzoic acid derivatives.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-iodo-5-methyl-.[1] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 3-methyl-.[3] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for Ortho Effect mechanisms).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

A Researcher's Guide to Melting Point Reference Standards: Vanillin as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

<

A Note on "2-Hydroxy-3-iodo-5-methylbenzoic acid": Initial searches for "2-Hydroxy-3-iodo-5-methylbenzoic acid" did not yield a recognized melting point reference standard. This guide will therefore focus on a widely accepted and commercially available standard, Vanillin, to illustrate the principles and practices of using such standards effectively.

This guide provides an in-depth comparison of Vanillin as a melting point reference standard against other common alternatives. It is designed for researchers, scientists, and drug development professionals who rely on accurate melting point determination for substance identification and purity assessment.

The Critical Role of Melting Point Standards

Melting point is a fundamental thermal property used to characterize crystalline solids. For a pure substance, the melting point is a sharp, well-defined temperature at which it transitions from a solid to a liquid. The presence of impurities typically lowers and broadens the melting point range. Therefore, accurate melting point determination is a crucial technique for:

  • Compound Identification: Comparing the experimentally determined melting point of an unknown substance with literature values.

  • Purity Assessment: A narrow melting range close to the literature value indicates a high degree of purity.

To ensure the accuracy and reliability of these measurements, melting point apparatus must be regularly calibrated using certified reference standards (CRSs).[1][2] These are highly pure substances with precisely determined melting points, traceable to national or international standards.[2]

Comparison of Common Melting Point Reference Standards

Vanillin is an excellent and widely used melting point standard due to its stability, sharp melting point, and commercial availability as a certified reference material.[3][4][5] Let's compare it with two other common standards, Acetanilide and Benzoic Acid, which cover a useful temperature range for many organic compounds.

Reference StandardChemical StructureMolecular FormulaCertified Melting Point Range (°C)Key Characteristics & Applications
Vanillin 4-hydroxy-3-methoxybenzaldehydeC₈H₈O₃81 - 83 °C[3][4][6]Stable, sharp melting point. Widely used for calibration in the pharmaceutical and food industries.
Acetanilide N-phenylacetamideC₈H₉NO113 - 116 °C[6][7][8]A common standard for calibrating instruments in the mid-range.[9][10] Used in the synthesis of dyes and rubber accelerators.[9]
Benzoic Acid Benzenecarboxylic acidC₇H₆O₂121 - 123 °C[11]A primary analytical standard for titrimetry and a common melting point calibrant.[12]

Experimental Protocols for Accurate Melting Point Determination

The choice of method for melting point determination depends on the required accuracy and the nature of the sample. The two most common methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination (USP <741> Method)

This traditional and widely used method involves heating a small sample in a capillary tube and visually observing the melting process.[1]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calibration Calibration & Verification prep1 Dry the powdered reference standard prep2 Pack sample into capillary tube (2.5-3.5 mm height) prep1->prep2 Tightly pack meas1 Place capillary in apparatus ~10-15°C below expected M.P. prep2->meas1 meas2 Heat at a rapid rate to ~5°C below expected M.P. meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Record temperature at first liquid droplet (Onset) meas3->meas4 meas5 Record temperature when all solid has melted (Clear Point) meas4->meas5 cal1 Perform measurement with ≥3 USP reference standards meas5->cal1 cal2 Compare observed M.P. with certified range cal1->cal2 cal3 If out of tolerance, recalibrate instrument cal2->cal3 Deviation caption Workflow for Capillary Melting Point Determination.

Caption: Workflow for Capillary Melting Point Determination.

  • Sample Preparation:

    • Ensure the reference standard is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[1]

    • Charge a capillary tube (typically 0.8-1.2 mm internal diameter) with the dry powder to form a compact column of 2.5-3.5 mm.[1][13] Tap the tube gently on a hard surface to ensure tight packing.[1][13]

  • Instrument Setup and Measurement:

    • Set the starting temperature of the melting point apparatus to about 10-15°C below the expected melting point of the standard.[14]

    • Insert the capillary tube into the heating block.[13]

    • Heat at a rate of approximately 10°C per minute until the temperature is about 5°C below the expected melting point.[15][16]

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[1][15]

    • Record the temperature at which the first drop of liquid is observed (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting range.[1]

  • Causality and Best Practices:

    • Slow Heating Rate: A slow heating rate near the melting point is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting range.[15]

    • Proper Packing: A tightly packed, uniform sample ensures efficient and even heat transfer, resulting in a sharper, more reproducible melting point.

    • Calibration: The accuracy of the apparatus must be verified at regular intervals using at least three USP Melting Point Reference Standards that bracket the temperature range of interest.[1] If the measured melting points deviate from the certified values, a calibration adjustment is necessary.[1][6]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[17] It is a highly sensitive and accurate method for determining melting points and other thermal transitions.[18][19][20]

G cluster_prep Sample & Reference Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis prep1 Accurately weigh 2-10 mg of sample into a hermetic aluminum pan prep2 Seal the pan using a press prep1->prep2 meas1 Load sample and reference pans into the DSC cell prep2->meas1 prep3 Prepare an empty, sealed pan as the reference prep3->meas1 meas2 Equilibrate at a starting temperature (e.g., 25°C) meas1->meas2 meas3 Heat at a controlled rate (e.g., 10°C/min) under inert gas (N2) meas2->meas3 meas4 Record the differential heat flow vs. temperature meas3->meas4 ana1 Plot heat flow vs. temperature to obtain the thermogram meas4->ana1 ana2 Determine the extrapolated onset temperature of the endothermic melting peak ana1->ana2 ana3 The peak temperature corresponds to the melting point ana2->ana3 caption Workflow for DSC Melting Point Determination.

Caption: Workflow for DSC Melting Point Determination.

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the dried sample into a Tzero hermetic aluminum pan.[21]

    • Place the corresponding lid on the pan and seal it using a sample press.[21]

    • Prepare an empty, sealed pan to be used as the reference.[21]

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC autosampler or cell.[21]

    • Set the experimental parameters: typically, a starting temperature well below the melting point, an ending temperature well above it, and a constant heating rate (e.g., 10°C/min) under a nitrogen purge.

    • Initiate the temperature program. The instrument will measure and record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The output is a thermogram, a plot of heat flow versus temperature.

    • The melting of the sample will appear as an endothermic peak.

    • The melting point is typically determined as the extrapolated onset temperature of this peak, which is the intersection of the pre-melt baseline with the tangent to the steepest slope of the peak. The temperature at the peak maximum is also often reported.[18]

  • Causality and Best Practices:

    • Inert Atmosphere: A nitrogen purge is used to prevent oxidative degradation of the sample at elevated temperatures.

    • Calibration: The DSC instrument must be calibrated for both temperature and enthalpy using certified reference materials like high-purity indium.[17][21] This ensures the accuracy of the measured melting point.

    • Heating Rate: The apparent melting temperature can be affected by the heating rate. It is important to use a consistent and reported heating rate for comparability of results.[20]

Conclusion: Ensuring Trustworthy Results

The selection and proper use of melting point reference standards are fundamental to achieving accurate and reliable thermal analysis. Vanillin, Acetanilide, and Benzoic Acid are excellent choices for calibrating melting point apparatus over a common range for organic compounds. By adhering to established protocols, such as those outlined by the USP, and understanding the principles behind the experimental choices, researchers can ensure the integrity and trustworthiness of their melting point data, a cornerstone of chemical characterization and quality control.

References

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • Krackeler Scientific, Inc. Acetanilide melting point standard. [Link]

  • IndiaMART. Acetanilide Melting Point Standard, Pharmaceutical Grade at Best Price. [Link]

  • University of California, Los Angeles. Melting Point and Thermometer Calibration. [Link]

  • Reagecon. Melting Point Standard Benzoic Acid 121 °C to 123 °C. [Link]

  • IndiaMART. Vanillin melting point reference standard Complies with USP, 1 GM. [Link]

  • PubChem. Benzoic Acid. [Link]

  • USP-NF. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • uspbpep.com. 2.2.14. Melting point - capillary method. [Link]

  • Briti Scientific. Vanillin melting point reference standard for analytical use – Complies with USP testing methods, AnStan®.[Link]

  • CureFFI.org. Differential scanning calorimetry. [Link]

  • Pacific Northwest National Laboratory. Benzoic acid. [Link]

  • Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

  • YouTube. Melting point testing as per USP 741. [Link]

  • Pharma Beginners. Melting Point Apparatus - SOP. [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • SpringerLink. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Reagecon. Melting Point Standards. [Link]

  • Duke Kunshan University. Differential Scanning Calorimetry (DSC). [Link]

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • ResearchGate. Evaluation of USP melting point standards by differential scanning calorimetry. [Link]

  • Scribd. SOP For Melting Point Calibration. [Link]

  • PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]

  • thinkSRS.com. Melting Point Certified Reference Standards. [Link]

  • ResearchGate. Melting Point Certified Reference Materials for Organic Substances: Development Prospects. [Link]

  • LookChem. 2-Iodo-5-methylbenzoic acid CAS NO.52548-14-8. [Link]

  • PubChem. 2-Iodo-5-methylbenzoic acid. [Link]

  • NIST. Chemical Properties of Benzoic acid, 2-hydroxy-5-methyl-, methyl ester (CAS 22717-57-3). [Link]

  • Seema Finechem. 5-Iodo-2-Methylbenzoic Acid. [Link]

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Hydroxy-3-iodo-5-methylbenzoic Acid Complexes: A Predictive Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. The functional groups on the aromatic ring dictate the molecule's physicochemical properties, including its ability to form specific intermolecular interactions that govern crystal packing and, consequently, properties like solubility and bioavailability. 2-Hydroxy-3-iodo-5-methylbenzoic acid is a particularly interesting scaffold due to the presence of:

  • A carboxylic acid group , a strong hydrogen bond donor and acceptor.

  • A hydroxyl group , another hydrogen bond donor and acceptor, which can also participate in intramolecular hydrogen bonding with the adjacent carboxylic acid.

  • An iodo group , a halogen bond donor, which can form significant non-covalent interactions.

  • A methyl group , which can influence crystal packing through steric effects and weak C-H···π or C-H···O interactions.

This unique combination of functional groups suggests a rich and complex landscape of potential supramolecular assemblies, making a thorough understanding of its crystal structure crucial for rational drug design and materials engineering.

Predicted Crystal Engineering of 2-Hydroxy-3-iodo-5-methylbenzoic Acid

Based on the known crystal structures of related benzoic acid derivatives, we can anticipate the key intermolecular interactions that will direct the crystal packing of 2-Hydroxy-3-iodo-5-methylbenzoic acid.

The Role of Hydrogen Bonding

The carboxylic acid and hydroxyl groups are expected to be the primary drivers of the supramolecular assembly. Similar to many benzoic acids, the formation of the classic centrosymmetric carboxylic acid dimer via strong O-H···O hydrogen bonds is highly probable. Furthermore, the hydroxyl group can participate in either intramolecular hydrogen bonding with the carboxylic acid's carbonyl oxygen or intermolecular hydrogen bonding with neighboring molecules.

The Influence of Halogen Bonding

The iodine atom introduces the possibility of halogen bonding (I···O, I···N, or I···I), a directional and specific non-covalent interaction that has emerged as a powerful tool in crystal engineering. The interplay between hydrogen and halogen bonding will likely be a defining feature of the crystal packing, potentially leading to the formation of extended 1D chains, 2D sheets, or complex 3D networks.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the known crystallographic data of three closely related molecules: 5-Methylsalicylic acid, 5-Iodosalicylic acid, and 3,5-Diiodosalicylic acid.

Parameter5-Methylsalicylic acid5-Iodosalicylic acid3,5-Diiodosalicylic acid
Molecular Formula C₈H₈O₃[1]C₇H₅IO₃[2]C₇H₄I₂O₃[3]
Key Functional Groups Carboxylic acid, Hydroxyl, MethylCarboxylic acid, Hydroxyl, IodoCarboxylic acid, Hydroxyl, Di-iodo
Predominant Intermolecular Interactions Hydrogen Bonding (O-H···O)Hydrogen Bonding (O-H···O), Halogen Bonding (I···O)Hydrogen Bonding (O-H···O), Halogen Bonding (I···O, I···I)

Data compiled from publicly available chemical databases.

The crystal structure of 5-methylsalicylic acid is dominated by the typical hydrogen-bonded carboxylic acid dimers. In contrast, the introduction of an iodine atom in 5-iodosalicylic acid introduces halogen bonding as a significant structure-directing interaction, often competing with or complementing the hydrogen bonding network. In 3,5-diiodosalicylic acid, the increased number of iodine atoms enhances the probability of forming robust halogen-bonded motifs.[4]

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis, crystallization, and crystal structure determination of 2-Hydroxy-3-iodo-5-methylbenzoic acid and its complexes. These protocols are designed to be self-validating by incorporating key quality control steps.

Synthesis of 2-Hydroxy-3-iodo-5-methylbenzoic Acid

A plausible synthetic route involves the iodination of 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid).

Step-by-step Methodology:

  • Dissolution: Dissolve 2-hydroxy-5-methylbenzoic acid in a suitable solvent, such as ethanol or acetic acid.

  • Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution. The stoichiometry should be carefully controlled to favor mono-iodination at the ortho position to the hydroxyl group.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis workflow for 2-Hydroxy-3-iodo-5-methylbenzoic acid.
Crystallization of Complexes

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Step-by-step Methodology:

  • Solvent Selection: Screen a range of solvents and solvent mixtures to determine the solubility of the compound and its potential co-formers (for complex formation).

  • Slow Evaporation: Prepare a saturated solution of the compound or the complex components in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the solution and mount them on a goniometer head for X-ray diffraction analysis.

Common crystallization techniques.
X-ray Diffraction and Structure Refinement

Step-by-step Methodology:

  • Data Collection: Mount the single crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect a full sphere of diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Data Processing: Integrate the raw diffraction images and apply corrections for Lorentz and polarization effects.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions.

  • Validation: Validate the final refined structure using software like PLATON to check for missed symmetry and other potential issues. The final model should have low R-factors and a good-of-fit (GOOF) value.

Predicted Supramolecular Motifs

Based on the comparative analysis, we can predict the likely supramolecular motifs that will be present in the crystal structure of 2-Hydroxy-3-iodo-5-methylbenzoic acid and its complexes.

Predicted hierarchy of intermolecular interactions.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the crystal structure of 2-Hydroxy-3-iodo-5-methylbenzoic acid and its complexes based on a comparative analysis of structurally related compounds. The interplay between strong hydrogen bonding and directional halogen bonding is anticipated to be the defining feature of its solid-state architecture. The experimental protocols outlined here provide a robust starting point for the synthesis, crystallization, and structural determination of this promising molecule and its derivatives.

Future experimental work should focus on obtaining high-quality single crystals of 2-Hydroxy-3-iodo-5-methylbenzoic acid and its co-crystals with various pharmaceutically relevant co-formers. The resulting crystal structures will provide invaluable experimental validation for the predictions made in this guide and will further our understanding of the intricate balance of non-covalent interactions that govern the self-assembly of these important molecular building blocks.

References

  • M. C. Sousa, J. A. R. G. O. de Almeida, P. J. B. Pereira, M. J. S. A. de Macedo, and A. M. Damas, "Iodination of salicylic acid improves its binding to transthyretin," Bioorganic & Medicinal Chemistry Letters, vol. 19, no. 23, pp. 6649-6652, 2009. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6973, 5-Methylsalicylic acid." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8631, 3,5-Diiodosalicylic acid." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 142941, 2-Iodo-5-methylbenzoic acid." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8388, 5-Iodosalicylic acid." PubChem, [Link].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Hydroxy-3-iodo-5-methylbenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Hydroxy-3-iodo-5-methylbenzoic acid. As a substituted iodinated benzoic acid, this compound requires meticulous handling to mitigate risks of irritation and ensure laboratory safety. The following procedures are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.

Hazard Assessment: Understanding the Risks

2-Hydroxy-3-iodo-5-methylbenzoic acid, while not having an extensive, unique toxicological profile in public literature, belongs to a class of compounds (substituted benzoic acids) known for specific hazards. Based on data from structurally similar compounds, such as 2-Iodo-5-methylbenzoic acid and other benzoic acid derivatives, we must assume it presents the following risks under the Globally Harmonized System (GHS):

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[1][3][4][5]

  • Respiratory Tract Irritation (H335): May cause respiratory irritation if dusts are inhaled.[2][3][4]

The primary routes of exposure are through inhalation of the solid as a fine powder, direct skin contact, and eye contact from splashes or airborne dust. Therefore, our PPE strategy is centered on creating a complete barrier against these exposure pathways.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not merely a checklist; it is a comprehensive strategy to isolate the researcher from the chemical hazard. The following table summarizes the required PPE for handling 2-Hydroxy-3-iodo-5-methylbenzoic acid.

Body Part Required PPE Specifications & Rationale
Eyes / Face Chemical Safety Goggles & Face ShieldGoggles must be worn at all times to protect against dust particles and accidental splashes.[6][7] A Face Shield , worn over the goggles, is mandatory when handling larger quantities (>1g) or when there is a significant risk of splashing, providing a secondary layer of protection for the entire face.
Hands Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[8] Double-gloving is advised for extended procedures or when handling concentrated solutions. Hands must be washed thoroughly after glove removal.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills and to prevent contamination of personal clothing.[6][9]
Respiratory NIOSH-Approved RespiratorA respirator (e.g., an N95 dust mask) is necessary when handling the solid powder outside of a certified chemical fume hood, or when dust generation is likely.[7][8] All handling of the solid should ideally occur within a fume hood to minimize inhalation risk.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the procedural steps for safely handling 2-Hydroxy-3-iodo-5-methylbenzoic acid.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Doffing cluster_disposal 4. Waste Management prep_area Verify Fume Hood Functionality prep_ppe Don Required PPE (Lab Coat, Goggles, Gloves) prep_area->prep_ppe prep_spill Locate Spill Kit & Emergency Eyewash/Shower prep_ppe->prep_spill handle_weigh Weigh Solid Chemical on a Tared Weigh Paper prep_spill->handle_weigh handle_transfer Carefully Transfer Solid to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve handle_transfer->handle_dissolve clean_tools Decontaminate Glassware & Surfaces with Appropriate Solvent handle_dissolve->clean_tools doff_gloves Remove Outer Gloves (if double-gloved) clean_tools->doff_gloves doff_coat Remove Lab Coat doff_gloves->doff_coat doff_goggles Remove Goggles/Face Shield doff_coat->doff_goggles doff_inner_gloves Remove Inner Gloves doff_goggles->doff_inner_gloves wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands dispose_solid Dispose of Contaminated Solids (Gloves, Weigh Paper) in Labeled Hazardous Waste Container wash_hands->dispose_solid dispose_liquid Neutralize & Dispose of Liquid Waste per Protocol dispose_solid->dispose_liquid

Caption: Workflow for Handling 2-Hydroxy-3-iodo-5-methylbenzoic acid.
Experimental Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Lab Coat: Put on and fasten completely.

    • Goggles/Face Shield: Position securely and comfortably.

    • Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

  • Doffing (Taking Off): This sequence is designed to prevent contact with any contaminated surfaces.

    • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off, ensuring you only touch the inside of the second glove with your bare hand. Dispose of them in the designated hazardous waste container.

    • Lab Coat: Remove by folding it inward on itself, keeping the contaminated exterior away from your body. Hang it in its designated area or place it in a laundry bin if disposable.

    • Goggles/Face Shield: Remove by handling the strap, not the front.

    • Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]

Disposal Plan: Managing Iodinated Organic Waste

Iodinated organic compounds should not be disposed of down the drain.[10] The recommended procedure involves chemical neutralization to convert the organic iodine into a less hazardous, water-soluble iodide salt, which can then be managed as hazardous aqueous waste.

Experimental Protocol: Neutralization of Iodinated Waste

Objective: To reduce the covalently bound iodine to iodide (I⁻) using a suitable reducing agent.

Materials:

  • Iodine-containing waste solution or contaminated solids.

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution.

  • Sodium bicarbonate (NaHCO₃) or a mild base.

  • Appropriate hazardous waste container.

Procedure:

  • Preparation: Conduct this procedure in a well-ventilated fume hood while wearing all required PPE.

  • Collection: Collect all waste containing 2-Hydroxy-3-iodo-5-methylbenzoic acid (both liquid and solid rinses) in a designated, labeled hazardous waste container.

  • Neutralization:

    • For liquid waste, slowly add a 10% solution of sodium thiosulfate while stirring. The reaction may be monitored if a colored iodine species is present, though for this compound, the reaction's completion may need to be assumed based on stoichiometry.

    • Ensure the solution is slightly basic (pH 8-9) by adding sodium bicarbonate. This helps facilitate the reduction reaction.

  • Final Disposal:

    • The neutralized aqueous solution should be collected in a properly labeled hazardous aqueous waste container.

    • Contaminated solid waste (gloves, paper towels, etc.) should be placed in a separate, clearly labeled solid hazardous waste container.[11]

  • Consultation: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the final disposal of hazardous waste streams.[10]

By adhering to these rigorous PPE, handling, and disposal protocols, you establish a multi-layered defense against chemical exposure, ensuring a safe and productive research environment.

References

  • Vertex AI Search. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • Labbox. Benzoic acid AGR.
  • Benchchem. Personal protective equipment for handling Benzoic acid, 2,3,5-triiodo-, sodium salt.
  • TEC Talk. (2023, November 15).
  • American International Chemical, Inc.
  • Benchchem. Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • Thermo Fisher Scientific. (2009, September 22).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142941, 2-Iodo-5-methylbenzoic acid.
  • Fisher Scientific.
  • Agency for Toxic Substances and Disease Registry. (2004, April). Toxicological Profile for Iodine.
  • Collect and Recycle. Iodine Disposal For Businesses.
  • Apollo Scientific. (2023, July 6).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-iodo-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-iodo-5-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.